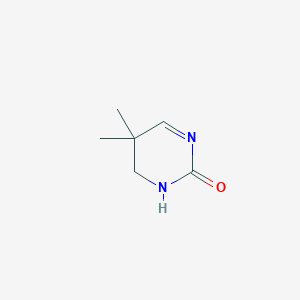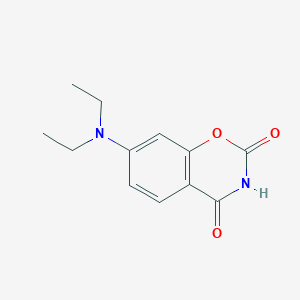![molecular formula C14H15NO3 B14629940 Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate CAS No. 57667-08-0](/img/structure/B14629940.png)
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is a synthetic organic compound that features a furan ring substituted with a phenyl group bearing a hydroxyethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated furan compound in the presence of a palladium catalyst.
Introduction of Hydroxyethyl Moiety: The hydroxyethyl group can be introduced through a Friedel-Crafts alkylation reaction, where the phenyl-furan compound is reacted with an appropriate alkylating agent under acidic conditions.
Formation of Carboximidate: The final step involves the conversion of the carboxylic acid derivative to the carboximidate using reagents such as methanol and a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate undergoes various chemical reactions, including:
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for coupling reactions.
Solvents: Methanol, dichloromethane, toluene.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted furan derivatives.
Scientific Research Applications
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of antimicrobial and anticancer agents.
Materials Science: The compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical modifications.
Biological Studies: The compound can be used as a probe in biological studies to investigate cellular pathways and molecular interactions.
Mechanism of Action
The mechanism of action of Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate involves its interaction with specific molecular targets. The hydroxyethyl moiety can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing the imidazole ring, such as histidine and metronidazole, share some structural similarities and biological activities.
Indole Derivatives: Compounds like tryptophan and indomethacin, which contain the indole ring, also exhibit similar chemical reactivity and biological properties.
Uniqueness
Methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate is unique due to its combination of a furan ring with a hydroxyethyl-substituted phenyl group. This structural arrangement provides distinct chemical reactivity and potential for diverse applications in medicinal chemistry and materials science.
Properties
CAS No. |
57667-08-0 |
|---|---|
Molecular Formula |
C14H15NO3 |
Molecular Weight |
245.27 g/mol |
IUPAC Name |
methyl 5-[4-(1-hydroxyethyl)phenyl]furan-2-carboximidate |
InChI |
InChI=1S/C14H15NO3/c1-9(16)10-3-5-11(6-4-10)12-7-8-13(18-12)14(15)17-2/h3-9,15-16H,1-2H3 |
InChI Key |
RZENTRFFNPFQRI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)C(=N)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


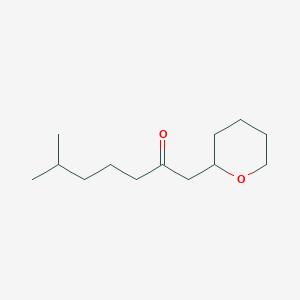
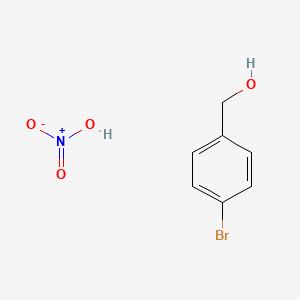


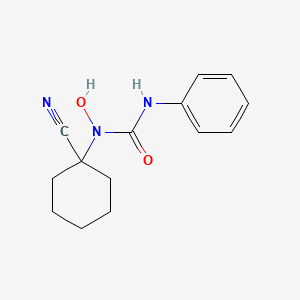
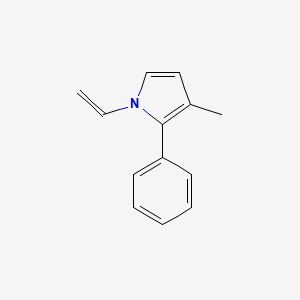

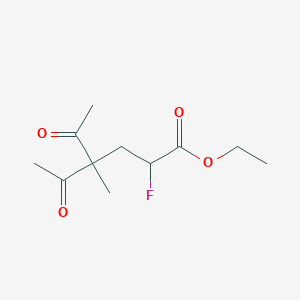
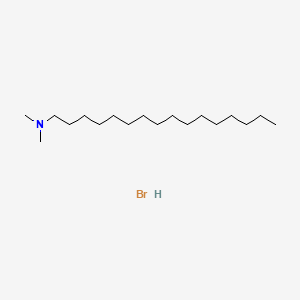

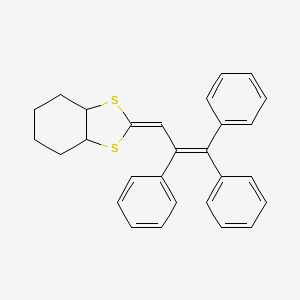
![(8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-17-(pentan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-6,1'-cyclopropane]](/img/structure/B14629907.png)
